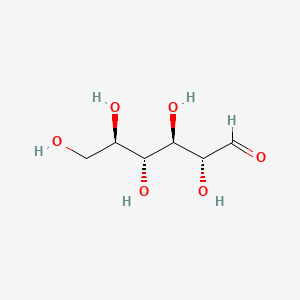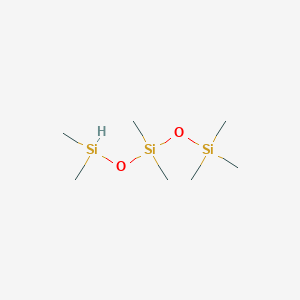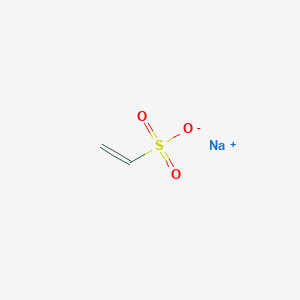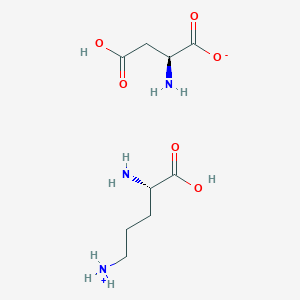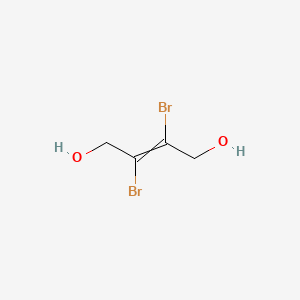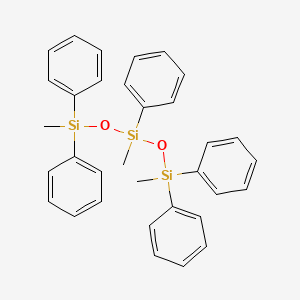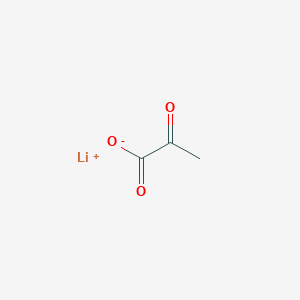
lithium;2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline powder with the molecular formula C₃H₃LiO₃ and a molecular weight of 94.00 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 2-oxopropanoate can be synthesized through the neutralization of pyruvic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the crystalline product .
Industrial Production Methods
Industrial production of lithium 2-oxopropanoate involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium acetate and carbon dioxide.
Reduction: It can be reduced to form lithium lactate.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Lithium acetate and carbon dioxide.
Reduction: Lithium lactate.
Substitution: Various substituted lithium 2-oxopropanoate derivatives.
Aplicaciones Científicas De Investigación
Lithium 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other lithium compounds.
Biology: It is used in studies related to cellular metabolism and energy production.
Industry: It is used in the production of lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism of action of lithium 2-oxopropanoate involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling and metabolism.
Modulation of Neurotransmitter Receptors: It modulates neurotransmitter receptors, including glutamate receptors, which play a role in neuronal communication.
Neuroprotective Effects: It exerts neuroprotective effects by enhancing the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins.
Comparación Con Compuestos Similares
Similar Compounds
Lithium Carbonate: Used as a mood stabilizer in the treatment of bipolar disorder.
Lithium Citrate: Also used as a mood stabilizer and has similar therapeutic effects as lithium carbonate.
Lithium Orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Lithium 2-oxopropanoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
lithium;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHGWPRBMPXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
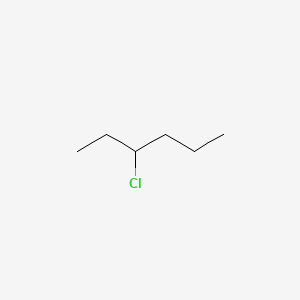
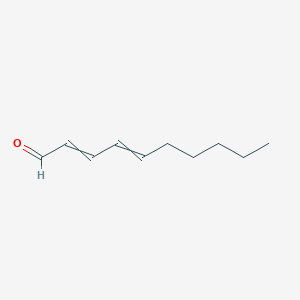
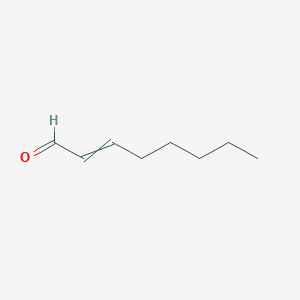
![sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B7820995.png)
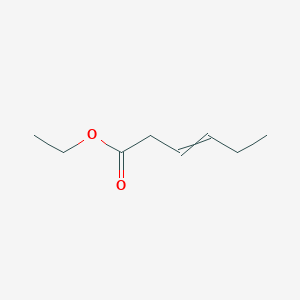


![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7821035.png)
